2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a 5-chlorothiophen-2-yl group and a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 5-chlorothiophen-2-yl Group: This step involves the halogenation of thiophene to introduce the chlorine atom, followed by coupling with the quinoline core using a palladium-catalyzed cross-coupling reaction.
Attachment of the 6-methylpyridin-2-yl Group: The 6-methylpyridin-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the quinoline intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various palladium catalysts are employed for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, N-oxides, and other oxidized derivatives.
Reduction Products: Amines, reduced quinoline derivatives.
Substitution Products: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific bioactivity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide: Similar structure with a bromine atom instead of chlorine.
2-(5-chlorothiophen-2-yl)-N-(6-ethylpyridin-2-yl)quinoline-4-carboxamide: Similar structure with an ethyl group instead of a methyl group.
2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14ClN3OS |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-5-4-8-19(22-12)24-20(25)14-11-16(17-9-10-18(21)26-17)23-15-7-3-2-6-13(14)15/h2-11H,1H3,(H,22,24,25) |
InChI Key |
VKBYWPAVZXJDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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